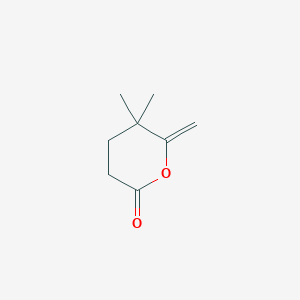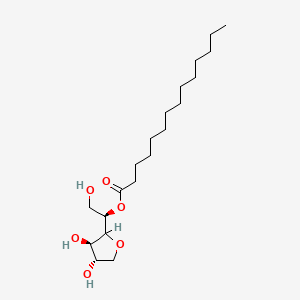
Sorbitan, tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorbitan, tetradecanoate, also known as sorbitan monomyristate, is a nonionic surfactant derived from the esterification of sorbitan with tetradecanoic acid (myristic acid). It is commonly used in various industries due to its emulsifying, dispersing, and stabilizing properties. This compound is part of the larger family of sorbitan esters, which are widely utilized in food, pharmaceuticals, and cosmetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sorbitan, tetradecanoate is synthesized through the esterification of sorbitan with tetradecanoic acid. The reaction typically involves heating sorbitan and tetradecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures, usually between 150°C to 200°C, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction mixture is continuously stirred and heated in large reactors. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Sorbitan, tetradecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, yielding sorbitan and tetradecanoic acid. Transesterification involves the exchange of the ester group with another alcohol or acid, forming new esters .
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.
Transesterification: Requires an alcohol (e.g., methanol or ethanol) and a catalyst, such as sodium methoxide or potassium hydroxide, under reflux conditions.
Major Products Formed:
Hydrolysis: Sorbitan and tetradecanoic acid.
Transesterification: New esters depending on the alcohol used in the reaction.
Aplicaciones Científicas De Investigación
Sorbitan, tetradecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.
Industry: Commonly used in cosmetics and personal care products as an emulsifying agent to stabilize creams and lotions
Mecanismo De Acción
The primary mechanism of action of sorbitan, tetradecanoate is its ability to reduce surface and interfacial tension between different phases, such as oil and water. This property is due to its amphiphilic nature, with a hydrophilic sorbitan head and a hydrophobic tetradecanoate tail. By aligning at the interface, it stabilizes emulsions and dispersions, preventing phase separation .
Comparación Con Compuestos Similares
Sorbitan monostearate: An ester of sorbitan and stearic acid, used similarly as an emulsifier and stabilizer.
Sorbitan monolaurate: An ester of sorbitan and lauric acid, also used in food, pharmaceuticals, and cosmetics.
Sorbitan monooleate: An ester of sorbitan and oleic acid, known for its excellent emulsifying properties
Uniqueness: Sorbitan, tetradecanoate is unique due to its specific fatty acid chain length (tetradecanoic acid), which imparts distinct physical and chemical properties. It offers a balance between hydrophilicity and lipophilicity, making it suitable for a wide range of applications compared to other sorbitan esters .
Propiedades
Número CAS |
56645-05-7 |
|---|---|
Fórmula molecular |
C20H38O6 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] tetradecanoate |
InChI |
InChI=1S/C20H38O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(23)26-17(14-21)20-19(24)16(22)15-25-20/h16-17,19-22,24H,2-15H2,1H3/t16-,17+,19+,20?/m0/s1 |
Clave InChI |
KHCJXZZSXZAYPX-RDNNMJBUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


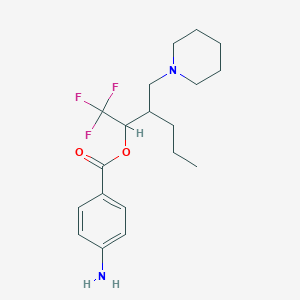
![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)
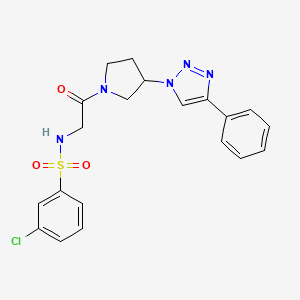
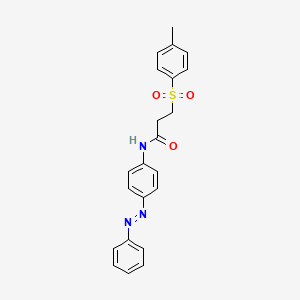
![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)

![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)


![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)



